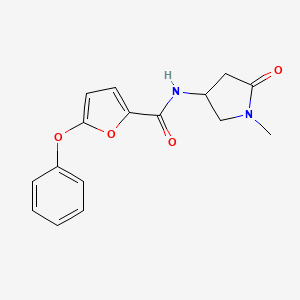![molecular formula C23H31N3OS B5986058 [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B5986058.png)
[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone is a complex organic molecule that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves a nucleophilic substitution reaction where a phenylethyl halide reacts with the spirocyclic intermediate.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Final Coupling: The final step involves coupling the thiazole derivative with the spirocyclic intermediate under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenylethyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its spirocyclic structure is of interest for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of [9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.
類似化合物との比較
Similar Compounds
[9-(2-Phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone: can be compared with other spirocyclic compounds and thiazole derivatives.
Spiro[4.5]decanes: These compounds share the spirocyclic core but differ in their substituents.
Thiazole Derivatives: Compounds with thiazole rings but different side chains.
Uniqueness
The uniqueness of This compound lies in its combination of a spirocyclic structure with a thiazole ring, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-18(2)21-24-20(15-28-21)22(27)26-14-11-23(17-26)10-6-12-25(16-23)13-9-19-7-4-3-5-8-19/h3-5,7-8,15,18H,6,9-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKYNPMLCZDGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(=O)N2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-2-chlorobenzamide](/img/structure/B5985976.png)
![N-(2,5-DICHLOROPHENYL)-2-[(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5985978.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5985994.png)

![(3R,4R)-1-[(3-methylsulfanylphenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5986009.png)
![4-(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986014.png)
![[3-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B5986019.png)
![2-[4-(cyclohexylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5986022.png)
![3-ethyl-4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1-methyl-2-piperazinone](/img/structure/B5986039.png)
![methyl 5-[(benzylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5986044.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]-6-oxo-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B5986050.png)
![3-{[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5986062.png)
![1-[2-hydroxy-3-(2-{[(2-isopropoxyethyl)amino]methyl}-4-methoxyphenoxy)propyl]-4-piperidinol](/img/structure/B5986070.png)
![1-(4-chlorobenzyl)-N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5986075.png)
